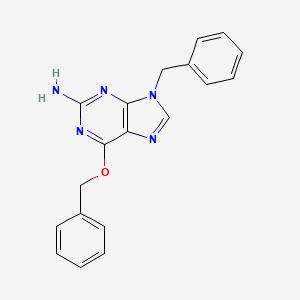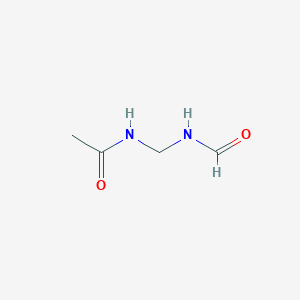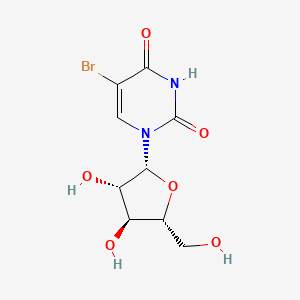![molecular formula C20H21NO2 B12931776 [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-05-1](/img/structure/B12931776.png)
[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole core followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents.
For the specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid, a multi-step process can be employed. The initial step involves the formation of the indole core, followed by the introduction of the butyl group at the nitrogen atom and the phenylacetic acid moiety at the 2-position of the indole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of indole derivatives, including 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments, to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potential biological activities.
Applications De Recherche Scientifique
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The indole moiety can bind to various biological targets with high affinity, modulating their activity and leading to diverse biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid lies in its specific structural features, such as the butyl group at the nitrogen atom and the phenylacetic acid moiety at the 2-position of the indole ring. These structural modifications can influence its biological activity, pharmacokinetic properties, and potential therapeutic applications.
Propriétés
Numéro CAS |
88561-05-1 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[4-(1-butylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C20H21NO2/c1-2-3-12-21-18-7-5-4-6-17(18)14-19(21)16-10-8-15(9-11-16)13-20(22)23/h4-11,14H,2-3,12-13H2,1H3,(H,22,23) |
Clé InChI |
LOGDFSKZPSMVHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


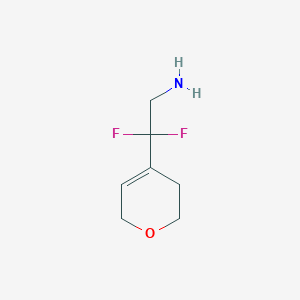
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
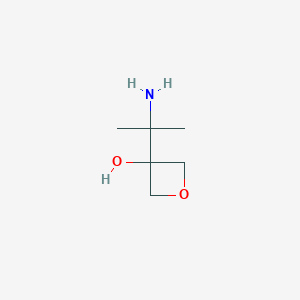

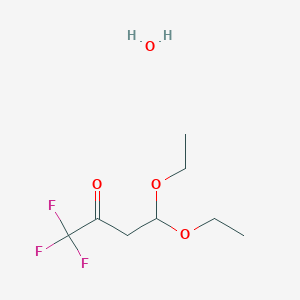
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

